(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 897473-19-7
VCID: VC7770071
InChI: InChI=1S/C18H15BrN4O3S/c19-13-4-5-15-16(11-13)27-18(20-15)22-8-6-21(7-9-22)17(24)12-2-1-3-14(10-12)23(25)26/h1-5,10-11H,6-9H2
SMILES: C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Molecular Formula: C18H15BrN4O3S
Molecular Weight: 447.31

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone

CAS No.: 897473-19-7

Cat. No.: VC7770071

Molecular Formula: C18H15BrN4O3S

Molecular Weight: 447.31

* For research use only. Not for human or veterinary use.

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone - 897473-19-7

Specification

CAS No. 897473-19-7
Molecular Formula C18H15BrN4O3S
Molecular Weight 447.31
IUPAC Name [4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone
Standard InChI InChI=1S/C18H15BrN4O3S/c19-13-4-5-15-16(11-13)27-18(20-15)22-8-6-21(7-9-22)17(24)12-2-1-3-14(10-12)23(25)26/h1-5,10-11H,6-9H2
Standard InChI Key LEJMWSPLDOFHJZ-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula, C₁₈H₁₅BrN₄O₃S, reflects a hybrid structure combining a brominated benzothiazole ring, piperazine moiety, and 3-nitrophenyl group. Key structural attributes include:

  • Bromine at Position 6: Enhances lipophilicity and influences halogen bonding with biological targets.

  • Piperazine Linker: Provides conformational flexibility, enabling optimal interactions with enzyme active sites .

  • 3-Nitro Substitution: Introduces strong electron-withdrawing effects, stabilizing charge-transfer complexes.

A comparative analysis with analogs reveals that the bromine and nitro groups synergistically improve target binding affinity compared to non-halogenated or para-substituted derivatives.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight447.31 g/mol
CAS Number897473-19-7
IUPAC Name[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone
Topological Polar Surface Area109 Ų

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 6-bromobenzo[d]thiazol-2-amine:

  • Coupling Reaction: Formation of the piperazine-benzothiazole intermediate via Buchwald-Hartwig amination.

  • Methanone Installation: Friedel-Crafts acylation introduces the 3-nitrophenyl group under acidic conditions.

  • Purification: Chromatographic techniques yield >95% purity, confirmed by HPLC and NMR.

Critical challenges include controlling regioselectivity during nitration and minimizing dehalogenation side reactions. Optimized protocols employ low-temperature nitration (0–5°C) and inert atmospheres to preserve the bromine substituent.

Structure-Activity Relationship (SAR)

Modifications to the core structure reveal:

  • Bromine Replacement: Substitution with chlorine reduces antitumor potency by 40%, highlighting bromine’s role in hydrophobic interactions.

  • Nitro Group Position: Meta-substitution (3-nitro) enhances enzyme inhibition compared to ortho- or para-substituted analogs.

Biological Activities and Mechanisms

Antitumor Activity

In vitro assays demonstrate potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines (IC₅₀ = 1.2–2.8 μM). Mechanistic studies suggest:

  • Topoisomerase II Inhibition: Disruption of DNA replication via intercalation into the enzyme’s ATP-binding pocket .

  • Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization observed at submicromolar concentrations.

Computational and Structural Insights

Molecular Docking

Docking simulations (PDB: 1KZM) predict strong binding to the ATPase domain of human topoisomerase IIα (ΔG = −9.8 kcal/mol). Key interactions include:

  • Halogen Bonding: Bromine with Leu502 backbone carbonyl.

  • π-Stacking: Nitrophenyl group and Phe506 side chain.

ADMET Profiling

Predictive models indicate:

  • High Permeability: LogP = 3.1 facilitates blood-brain barrier penetration.

  • Moderate Solubility: Aqueous solubility = 12 μg/mL at pH 7.4, necessitating prodrug strategies.

Research Gaps and Future Directions

Preclinical Validation

  • In Vivo Toxicity: No pharmacokinetic data exist for this compound despite promising in vitro results.

  • Combination Therapies: Synergy with cisplatin or PARP inhibitors remains unexplored .

Structural Optimization

  • Prodrug Derivatives: Esterification of the methanone group could enhance bioavailability.

  • Targeted Delivery: Conjugation with folate or antibody-drug conjugates may reduce off-target effects.

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